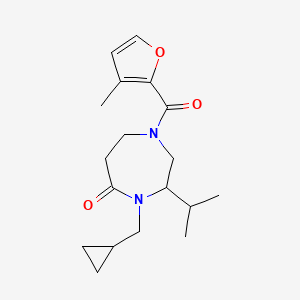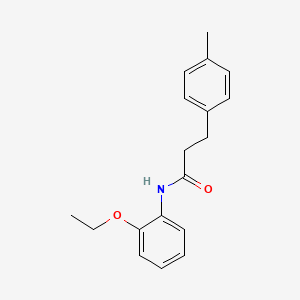![molecular formula C15H15N3O3 B5360116 N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide](/img/structure/B5360116.png)
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide, commonly known as FEH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FEH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of FEH is not fully understood, but it is believed to exert its effects through various pathways. FEH has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-tumor effects. FEH has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose metabolism and insulin secretion. Additionally, FEH has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
FEH has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. FEH has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. FEH has also been shown to regulate glucose metabolism and insulin secretion, leading to improved glycemic control in diabetic animal models. Additionally, FEH has been shown to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
FEH has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized mechanism of action. However, FEH also has some limitations, including its low water solubility, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for the study of FEH. One area of interest is the development of FEH derivatives with improved water solubility and bioavailability. Another area of interest is the study of FEH in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, the study of FEH in animal models of other diseases, such as neurodegenerative diseases, may provide insights into its potential therapeutic applications beyond cancer, diabetes, and inflammation.
Synthesemethoden
The synthesis of FEH involves the reaction between 2-furoylhydrazine and 4-nitroacetophenone, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting product is then acetylated using acetic anhydride to obtain FEH. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
FEH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. FEH has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. FEH has also been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, FEH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10(17-18-15(20)14-4-3-9-21-14)12-5-7-13(8-6-12)16-11(2)19/h3-9H,1-2H3,(H,16,19)(H,18,20)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKMEFAWSTNRK-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane](/img/structure/B5360062.png)
![N-{[(1R*,5S*,6r)-3-(morpholin-4-ylcarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5360063.png)

![N-(3-isoxazolylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5360070.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide](/img/structure/B5360087.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5360088.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-furamide](/img/structure/B5360099.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5360108.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360111.png)
![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5360119.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5360127.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5360129.png)